N-[(furan-2-yl)methyl]-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide
説明
N-[(furan-2-yl)methyl]-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a quinazolinone derivative featuring a sulfanyl-acetamide linker and a furan-2-ylmethyl terminal group. Its core structure includes a 3,4-dihydroquinazolin-4-one scaffold substituted with a 4-methoxyphenylmethyl group at position 3 and a morpholine ring at position 4. The sulfanyl bridge connects the quinazolinone core to the acetamide moiety, which is further functionalized with a furan-2-ylmethyl group.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O5S/c1-34-21-7-4-19(5-8-21)17-31-26(33)23-15-20(30-10-13-35-14-11-30)6-9-24(23)29-27(31)37-18-25(32)28-16-22-3-2-12-36-22/h2-9,12,15H,10-11,13-14,16-18H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMRRATUGDENAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound, also known as Vadadustat or AKB-6548, is the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) . This enzyme plays a crucial role in the degradation of hypoxia-inducible factors (HIFs), which are transcription factors that regulate the expression of genes involved with red blood cell (RBC) production in response to changes in oxygen levels.
Mode of Action
Vadadustat acts as a competitive inhibitor of the HIF-PH enzyme. By inhibiting this enzyme, Vadadustat prevents the degradation of HIFs, thereby stabilizing these transcription factors. This stabilization allows HIFs to regulate the expression of genes involved in RBC production.
Biochemical Pathways
The stabilization of HIFs by Vadadustat leads to an increase in the production of erythropoietin (EPO), a hormone that stimulates the production of RBCs. This mechanism of action is similar to the body’s natural response to lower oxygen availability, such as what occurs at higher altitudes.
Result of Action
The result of Vadadustat’s action is an increase in RBC production, which can improve oxygen delivery throughout the body. This makes Vadadustat a potential treatment for conditions such as anemia related to chronic kidney disease.
Action Environment
The efficacy and stability of Vadadustat are likely influenced by various environmental factors. It’s worth noting that Vadadustat’s mechanism of action—increasing RBC production in response to lower oxygen levels—is a natural adaptive response to environmental changes, such as those encountered at higher altitudes.
類似化合物との比較
Quinazolinone-Based Analogues
- 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS 477329-16-1) Core structure: Similar quinazolinone scaffold with a 4-chlorophenyl substitution at position 3. Key differences: Replaces the morpholine and 4-methoxyphenylmethyl groups with a 4-chlorophenyl and 4-sulfamoylphenyl group, respectively.
2-[3-[(4-fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (CAS 871493-35-5)
Morpholine-Containing Analogues
- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Core structure: Features a 2-oxomorpholine ring with acetyl and dimethyl substitutions. Key differences: Lacks the quinazolinone core but shares the acetamide-morpholine linkage. The acetyl group may increase electron-withdrawing effects, altering reactivity .
Physicochemical Properties
*LogP values calculated using ChemDraw (estimates for target compound).
Pharmacological Potential
- Antifungal activity: Chromone-thiazolidinone hybrids () exhibit antifungal properties, suggesting the target compound’s quinazolinone-morpholine scaffold may similarly target fungal enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
